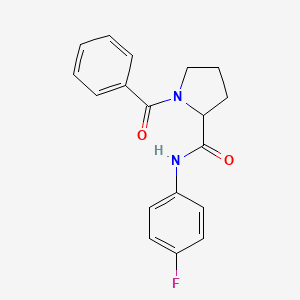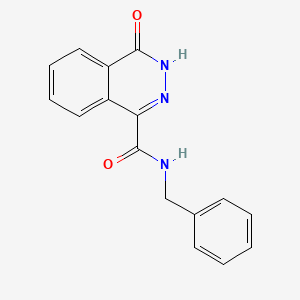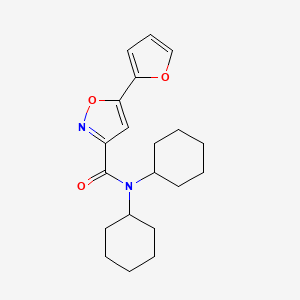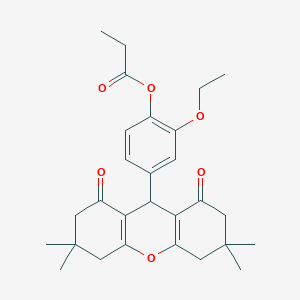![molecular formula C23H26N4O B5978082 [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol](/img/structure/B5978082.png)
[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol: is a complex organic compound that features a unique combination of indene, piperidine, triazole, and phenylmethanol moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ring. The triazole ring is then introduced through a cyclization reaction, and finally, the phenylmethanol group is attached. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the triazole or piperidine rings, potentially altering their electronic properties and reactivity.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Biology: In biological research, the compound’s structural features make it a candidate for studying receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, given its diverse functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Piperidine Derivatives: Piperidine-based compounds like piperine and paroxetine exhibit similar ring structures.
Triazole Derivatives: Triazole-containing compounds, such as fluconazole and voriconazole, are used in various pharmaceutical applications.
Uniqueness: The uniqueness of [1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]triazol-4-yl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(17-6-2-1-3-7-17)22-16-27(25-24-22)20-10-12-26(13-11-20)21-14-18-8-4-5-9-19(18)15-21/h1-9,16,20-21,23,28H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNKPUNNEGRDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(C3=CC=CC=C3)O)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-({[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5978006.png)
![N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

![[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone](/img/structure/B5978039.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)

![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5978068.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL](/img/structure/B5978119.png)
